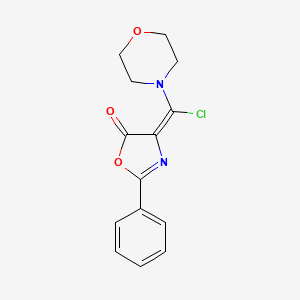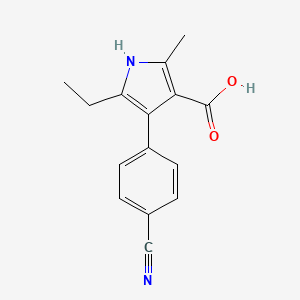
4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with a cyanophenyl group, an ethyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the cyanophenyl group and other substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving pyrrole-containing compounds.
Medicine: This compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenylacetic acid: This compound shares the cyanophenyl group but has a different core structure.
4-Cyanophenylboronic acid: Similar in containing the cyanophenyl group, but with a boronic acid functional group.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Contains the cyanophenyl group and is used in different synthetic applications.
Uniqueness
4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups and the pyrrole ring. This structure provides distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not fulfill as effectively.
Propriétés
Numéro CAS |
894074-71-6 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
4-(4-cyanophenyl)-5-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O2/c1-3-12-14(13(15(18)19)9(2)17-12)11-6-4-10(8-16)5-7-11/h4-7,17H,3H2,1-2H3,(H,18,19) |
Clé InChI |
DROCZWURXKYKPR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(N1)C)C(=O)O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
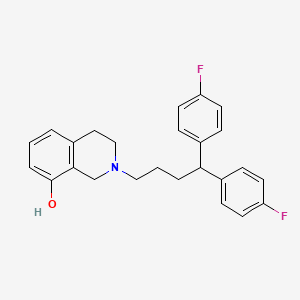
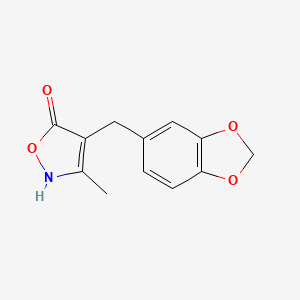
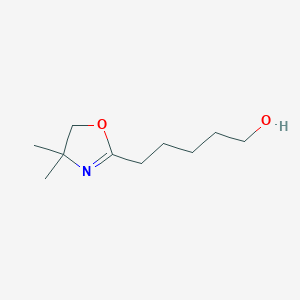
![2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)


![2-Chloro-5-(methylthio)benzo[d]oxazole](/img/structure/B12876489.png)
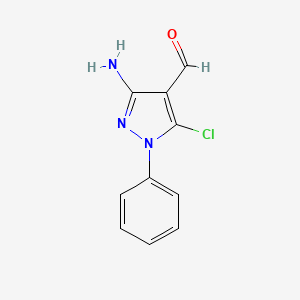
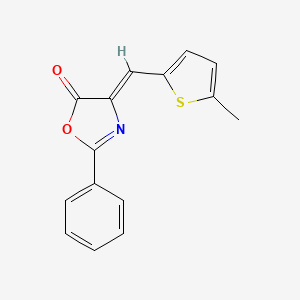
![(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12876509.png)
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)
![4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)
